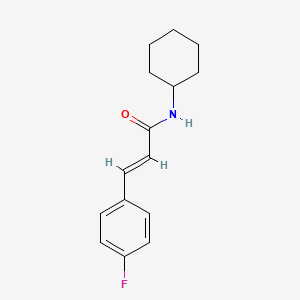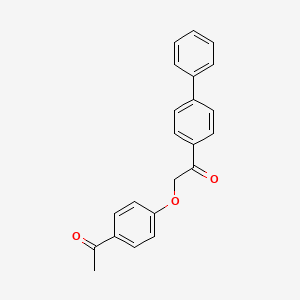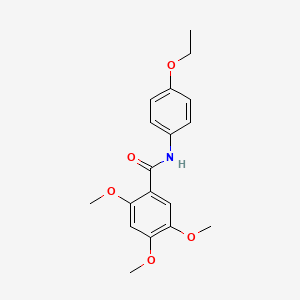
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine, also known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA is a member of the benzylamine family of compounds and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities.
作用机制
The exact mechanism of action of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. In cancer cells, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the activity of HDACs, leading to changes in gene expression. In inflammation, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In infectious diseases, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
实验室实验的优点和局限性
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of HDACs, and its anti-inflammatory and anti-microbial activities. However, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine. One potential area of research is the development of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine-based therapies for cancer and inflammation. Another potential area of research is the identification of the specific molecular targets of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine and the development of more potent and selective analogs. In addition, the use of (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine as a tool compound for the study of HDACs and their role in gene expression regulation could lead to the development of new therapies for various diseases.
合成方法
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine can be synthesized using a simple one-pot reaction between 2,4-dimethoxybenzaldehyde and 4-pyridinylmethylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is typically high, and the purity of the resulting product can be easily confirmed using analytical techniques such as HPLC or NMR.
科学研究应用
(2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. In addition, (2,4-dimethoxybenzyl)(4-pyridinylmethyl)amine has been shown to have anti-microbial activity against various bacterial and fungal pathogens.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-4-3-13(15(9-14)19-2)11-17-10-12-5-7-16-8-6-12/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJARHRZUSPUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)

![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)

